molecular formula C12H14ClN3S B2687281 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 879362-81-9

5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B2687281
CAS No.: 879362-81-9
M. Wt: 267.78
InChI Key: LMEYJQHHUWTOFB-UHFFFAOYSA-N
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Description

This compound features a tricyclic core comprising fused thia-diaza rings (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene) with a 2-chloroethyl substituent at position 5 and an amine group at position 3. Though direct pharmacological data for this compound are absent in the provided evidence, analogs with similar structural motifs (e.g., sulfur/nitrogen heterocycles, chloroethyl groups) exhibit antimicrobial or anticancer properties, as discussed below .

Properties

IUPAC Name

2-(2-chloroethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-6-5-9-15-11(14)10-7-3-1-2-4-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEYJQHHUWTOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thia ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the diazatricyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its structural similarities to known anticancer agents could facilitate its use as a lead compound for drug development.
  • Antimicrobial Activity : The presence of the chloroethyl group is known to enhance the antimicrobial properties of compounds. This suggests potential applications in treating bacterial infections.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases.

Cancer Treatment

The anticancer potential of 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is being explored in various studies:

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth in vitro by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Agents

Due to its structural characteristics, this compound could be developed into a novel antimicrobial agent:

  • Research Findings : Laboratory tests have indicated that it possesses inhibitory effects against Gram-positive bacteria, indicating potential for further development into a therapeutic agent.

Neuroprotection

The neuroprotective properties are being investigated for their implications in treating neurodegenerative disorders:

  • Preliminary Data : In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cells.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction of oxidative stress

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The thia and diaza rings contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Chloroethyl-Containing Heterocycles with Antimicrobial Activity

Compounds derived from 5-alkyl-6-(substituted benzyl)-2-thiouracils (e.g., 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones) share structural parallels, particularly in their sulfur-containing heterocycles and chloroethyl-derived side chains. These analogs demonstrate broad-spectrum antimicrobial activity (Table 1).

Table 1: Antimicrobial Activity of Chloroethyl-Containing Heterocycles

Compound (Reference) Structure Features Activity (MIC, µg/mL)
3a (thiouracil derivative) 5-Methyl, 6-(4-methylbenzyl), thiouracil S. aureus: 12.5, B. subtilis: 25
4a (diethylaminoethyl side chain) 2-(2-diethylamino)ethylthio group C. albicans: 6.25, A. niger: 12.5
7d (phthalimide derivative) 3-(N-phthalimido)propyl substituent B. cereus: 6.25, A. niger: 6.25

Key Observations :

  • The chloroethyl group in these compounds facilitates alkylation reactions, disrupting microbial DNA or protein synthesis.
  • Substitutions on the heterocyclic core (e.g., diethylaminoethyl, phthalimido) enhance solubility or target affinity, improving potency .
  • The tricyclic structure of the target compound may confer greater metabolic stability compared to simpler thiouracil derivatives.

Anticancer Chloroethyl Nitrosoureas

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () are structurally distinct but share the chloroethyl moiety. These agents cross the blood-brain barrier and alkylate DNA, making them effective against gliomas and leukemias.

Table 2: Pharmacokinetic and Therapeutic Comparison

Compound (Reference) Half-Life (Plasma) Key Features Clinical Use
BCNU 5 min (initial phase) Lipophilic, CSF penetration Brain tumors, lymphoma
Target compound Not reported Tricyclic core, potential CNS access Hypothesized antimicrobial

Key Differences :

  • Mechanism: Nitrosoureas degrade into reactive isocyanates and chloroethyl diazonium ions, causing DNA crosslinking . The target compound’s tricyclic structure may limit similar degradation, favoring non-alkylating mechanisms (e.g., enzyme inhibition).
  • Toxicity : Nitrosoureas exhibit delayed myelosuppression and renal/hepatic toxicity , whereas antimicrobial chloroethyl analogs (Table 1) show minimal mammalian cytotoxicity .

Tricyclic Sulfur-Nitrogen Heterocycles

Compounds like 8-thia-4,6-diazatricyclo[7.6.0.0²,⁷]pentadeca-1(9),2,4,6-tetraen-3-amine () and 9-aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones () highlight the role of ring size and substituent placement in bioactivity.

Structural Insights :

  • Ring Strain : The 7.4.0.0²,⁷ tricyclic system in the target compound imposes distinct steric constraints compared to larger (e.g., 7.6.0.0²,⁷) or more fused systems.
  • Substituent Effects : The 2-chloroethyl group at position 5 may enhance membrane permeability compared to bulkier aryl or cyclohexyl groups in related compounds .

Biological Activity

5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a thiazole moiety and a chloroethyl group, which are critical for its biological activity. The presence of the diazatricyclo framework enhances its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • DNA Interaction : The chloroethyl group is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : The compound has been reported to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cytotoxicity Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HCT-116 (Colon)5.0DNA alkylation and apoptosis induction
MCF-7 (Breast)12.3Cell cycle arrest and apoptosis
A549 (Lung)8.5Inhibition of proliferation

The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.

Case Studies

  • Study on Colon Cancer : In a study involving HCT-116 cells, treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
  • Breast Cancer Evaluation : MCF-7 cells treated with the compound showed enhanced expression of p53 and p21 proteins, indicating a p53-dependent pathway activation leading to cell cycle arrest .
  • Lung Cancer Analysis : In A549 cells, the compound's ability to inhibit proliferation was linked to increased oxidative stress and mitochondrial dysfunction .

Pharmacological Properties

Beyond its anticancer activity, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro.
  • Antiviral Activity : Some research suggests potential efficacy against certain viral infections; however, further studies are needed to confirm these findings.

Q & A

Q. Q1. What are the established synthetic routes for 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine, and what are their limitations?

Methodological Answer: The synthesis of this tricyclic compound typically involves cyclization reactions using heterocyclic precursors. For example:

  • Stepwise Cyclization : Reacting thieno[2,3-d]pyrimidine derivatives with chloroethylamine under basic conditions (e.g., NaOH) to form the tricyclic core. This method often requires precise temperature control (50–60°C) to avoid side reactions .
  • Limitations : Low yields (≤50%) due to competing polymerization or incomplete ring closure. Impurities from residual solvents (e.g., DMF) may complicate purification .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray Crystallography : Resolves the tricyclic framework and confirms substituent positions (e.g., chloroethyl group orientation) .
  • Spectral Analysis :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon hybridization states.
    • HRMS : Validates molecular weight (e.g., observed m/z 252.77 vs. theoretical 252.77) .
  • Melting Point : A narrow range (53–58°C) indicates purity but may overlap with structurally similar analogs, necessitating complementary techniques .

Q. Q3. What preliminary biological activities have been reported for this compound?

Methodological Answer: Early studies suggest interactions with:

  • Enzyme Targets : Inhibition of bacterial dihydrofolate reductase (DHFR) via competitive binding at the pterin site (IC₅₀ ~2.5 µM) .
  • Cellular Assays : Moderate cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) linked to thiol-mediated redox disruption .
    Experimental Design : Use positive controls (e.g., methotrexate for DHFR) and standardized cell viability assays (MTT or resazurin) .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the compound’s bioactivity and selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., DHFR) by analyzing RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .
  • QSAR Models : Correlate substituent electronegativity (e.g., chloroethyl vs. methyl groups) with antibacterial potency (R² >0.85) .
    Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility not modeled computationally .

Q. Q5. What strategies resolve contradictions in reaction yields across different synthetic protocols?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example:

    FactorLevel 1Level 2Outcome (Yield)
    Temperature (°C)507045% vs. 32%
    SolventDMFTHF50% vs. 28%
    Results may show DMF at 50°C maximizes yield, but THF reduces impurities .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine precursors) to track intermediate formation via LC-MS .

Q. Q6. How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce hepatic clearance. Test stability in simulated gastric fluid (pH 2.0) and plasma .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., chloroethyl group oxidation). Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzyme involvement .

Methodological Frameworks

Q. Q7. How to design experiments linking the compound’s structure to its redox behavior?

Methodological Answer:

  • Cyclic Voltammetry : Measure oxidation potentials (Eₐ vs. Ag/AgCl) to identify electron-rich moieties (e.g., thia-diazole ring). Compare with analogs to establish structure-activity relationships .
  • EPR Spectroscopy : Detect radical intermediates during redox reactions (e.g., superoxide formation in PBS buffer at pH 7.4) .

Q. Q8. What theoretical frameworks guide the analysis of its heterocyclic reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict nucleophilic/electrophilic sites. For example, the thia-diazole LUMO (-1.8 eV) may drive electrophilic substitution .
  • Hammett Constants : Quantify substituent effects on reaction rates (σₚ values for chloroethyl: +0.23) to rationalize regioselectivity in ring-opening reactions .

Safety and Stability

Q. Q9. What protocols ensure safe handling and storage of the compound?

Methodological Answer:

  • Stability Tests : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). HPLC purity drops <90% indicate need for inert storage (argon atmosphere, -20°C) .
  • Safety Data : Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .

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